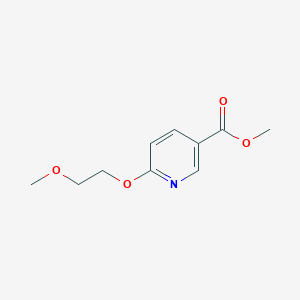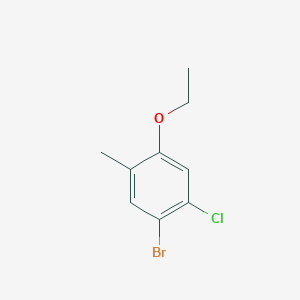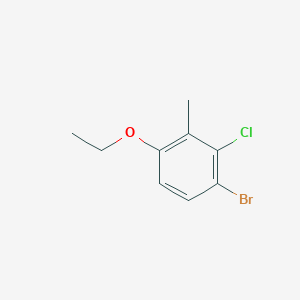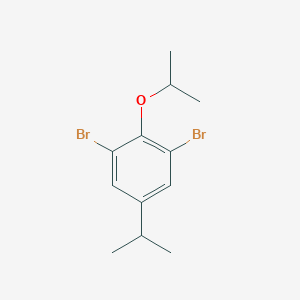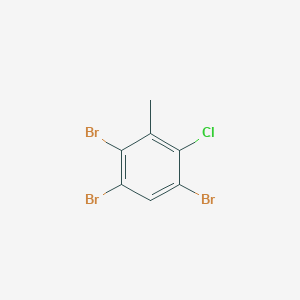
1,2,5-Tribromo-4-chloro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Tribromo-4-chloro-3-methylbenzene is a chemical compound with the CAS Number: 2379321-91-0 . It has a molecular weight of 363.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Br3Cl/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 . This indicates that the compound has a benzene ring with three bromine atoms, one chlorine atom, and one methyl group attached to it.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Mecanismo De Acción
The mechanism of action of 1,2,5-Tribromo-4-chloro-3-methylbenzene is not well understood. However, it is believed to interact with proteins and enzymes in the cell, leading to changes in the cell’s metabolism and physiology. It has been suggested that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria and fungi, as well as to have an effect on the activity of certain enzymes. It has also been shown to have an effect on the activity of certain hormones, such as cortisol and testosterone. In addition, it has been shown to have an effect on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,2,5-Tribromo-4-chloro-3-methylbenzene in laboratory experiments offers a number of advantages. It is relatively inexpensive and can be synthesized in a variety of ways. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is toxic and should be handled with care. In addition, it can be difficult to synthesize in large quantities, and it is not always easy to control the reaction conditions.
Direcciones Futuras
1,2,5-Tribromo-4-chloro-3-methylbenzene has a wide range of potential applications in scientific research. Future research could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug synthesis and the study of biological processes. In addition, research could focus on developing methods to synthesize larger quantities of the compound and to control the reaction conditions more precisely. Finally, research could focus on the development of new uses for this compound, such as its use in the synthesis of new materials and in the development of new drugs.
Métodos De Síntesis
1,2,5-Tribromo-4-chloro-3-methylbenzene is typically synthesized by the bromination of 4-chloro-3-methylbenzene. This reaction is carried out in the presence of a Lewis acid, such as boron trifluoride, in an organic solvent, such as dichloromethane. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
1,2,5-Tribromo-4-chloro-3-methylbenzene has been studied extensively in recent years due to its potential applications in scientific research. It has been used in the synthesis of organic materials for use in organic electronics, as well as in the synthesis of polymers for use in biomedical applications. It has also been used in the synthesis of novel drugs and in the study of biological processes.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.
Propiedades
IUPAC Name |
1,2,5-tribromo-4-chloro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3Cl/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUVNADCAIIFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


